molecular formula C26H24FN5O2 B2651611 N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1251674-28-8

N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

カタログ番号: B2651611
CAS番号: 1251674-28-8
分子量: 457.509
InChIキー: NLPBDVHNIAEXPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a small-molecule compound featuring a piperidine-4-carboxamide core. Key structural elements include:

  • A 2-fluorobenzyl group attached to the piperidine carboxamide nitrogen, introducing halogen-mediated hydrophobic interactions and metabolic stability.
  • The 1,2,4-oxadiazole ring, a heterocyclic scaffold known for its bioisosteric properties and resistance to enzymatic degradation.

特性

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O2/c27-22-11-5-4-9-20(22)17-29-25(33)19-12-15-32(16-13-19)24-21(10-6-14-28-24)26-30-23(31-34-26)18-7-2-1-3-8-18/h1-11,14,19H,12-13,15-17H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPBDVHNIAEXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2F)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step often involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Synthesis of the Oxadiazole Ring: This can be accomplished through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the different ring systems together, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.

化学反応の分析

Types of Reactions

N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyridine moieties exhibit promising anticancer properties. For instance, derivatives similar to N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide have been shown to selectively inhibit cancer cell proliferation. In vitro evaluations against various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that certain oxadiazole derivatives possess IC50 values in the micromolar range, demonstrating their potential as anticancer agents .

1.2 Antimicrobial Properties

The presence of the oxadiazole ring in the compound structure is associated with enhanced antimicrobial activity. Research has shown that oxadiazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features demonstrated significant minimum inhibitory concentrations (MIC) against various pathogens . This suggests that N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide may also exhibit antimicrobial properties.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological effects. The incorporation of specific substituents on the piperidine and pyridine rings can significantly influence biological activity. For example, modifications to the fluorophenyl group or variations in the oxadiazole substituents have been linked to enhanced potency against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeCompound VariantIC50 (µM)Reference
AnticancerOxadiazole derivative with phenyl group0.65
AntimicrobialOxadiazole derivative against Gram-positive bacteria31.25
AnticonvulsantThiazole-pyridine hybrid2.01

Synthetic Strategies

The synthesis of N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules through techniques like microwave-assisted synthesis and one-pot reactions .

作用機序

The mechanism by which N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation.

類似化合物との比較

a) Impact of Heterocyclic Core

  • The 1,2,4-oxadiazole ring in the target compound and analogs (e.g., compound 7 , M136-0710 ) offers superior metabolic stability compared to oxazole -based derivatives (e.g., compounds) due to reduced susceptibility to oxidative cleavage .
  • The 3-phenyl substitution on the oxadiazole (target compound) enhances hydrophobic interactions, whereas trifluoromethyl (compound 7 ) or methyl (M136-0710 ) groups modulate electronic properties and binding affinity.

b) Role of Fluorine

  • The 2-fluorobenzyl group in the target compound balances lipophilicity and metabolic stability, a strategy also seen in FDA-approved drugs. In contrast, trifluoromethyl (compound 7 ) or chloro ( ) substituents prioritize electron-withdrawing effects or halogen bonding.

生物活性

N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex compound characterized by its unique chemical structure, which includes a fluorinated phenyl group and an oxadiazole moiety. This compound has garnered attention for its potential biological activities across various therapeutic areas.

Chemical Structure

The chemical formula for this compound is C26H24FN5OC_{26}H_{24}FN_5O, with a molecular weight of 457.5 g/mol. The structure includes:

  • A piperidine ring
  • A pyridine derivative
  • An oxadiazole ring

Biological Activity

The biological activities of N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole nucleus exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown inhibitory effects on various cancer cell lines. In vitro studies reported that certain oxadiazole derivatives have IC50 values ranging from 1.35 to 92.4 µM against multiple cancer types, including colon and lung cancers .

Antimicrobial Activity

The oxadiazole ring has been associated with antimicrobial properties. Studies have shown that compounds with this structure can inhibit the growth of bacteria and fungi. For example, derivatives were tested against Mycobacterium tuberculosis, showing effective inhibition at concentrations as low as 4–8 µM .

The mechanism by which N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It could interact with specific receptors that mediate cellular responses.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of related oxadiazole derivatives, compounds were found to significantly inhibit the growth of various human cancer cell lines (HeLa, CaCo-2) with IC50 values indicating potent activity .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of oxadiazole derivatives demonstrated their effectiveness against Mycobacterium bovis BCG in both active and dormant states. This suggests potential applications in treating tuberculosis .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeActivity TypeIC50 (µM)Reference
Compound AOxadiazoleAnticancer1.35
Compound BOxadiazoleAntimicrobial4–8
Compound CPyridineEnzyme Inhibition92.4

Q & A

Q. Q1. What are the critical considerations for optimizing the synthesis of this compound?

Answer: The synthesis involves multi-step reactions requiring precise control of:

  • Reaction conditions : Temperature (typically 80–120°C), solvent choice (e.g., DMF, ethanol), and catalyst selection (e.g., NaH for deprotonation steps) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
  • Yield optimization : Key intermediates like the oxadiazole ring formation require stoichiometric ratios of reagents (e.g., 1:1.2 for nitrile to hydroxylamine reactions) .

Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationNH₂OH·HCl, DMF, 100°C65–75
Piperidine couplingEDCI/HOBt, DCM, RT50–60
Fluorophenyl methylationK₂CO₃, DMF, 80°C70–80

Q. Q2. How can researchers validate the structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl methyl protons at δ 4.5–5.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: 471.536 g/mol) .
  • X-ray crystallography : For unambiguous confirmation of the oxadiazole-pyridine-piperidine backbone geometry .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Answer:

  • Structural analogs : Synthesize derivatives with substitutions at the fluorophenyl (e.g., Cl, OCH₃) or oxadiazole (e.g., thiadiazole replacement) positions .
  • Biological assays : Test analogs against target proteins (e.g., kinases, GPCRs) using in vitro binding assays (IC₅₀ determination) and cell-based models (e.g., cancer cell lines) .
  • Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Table 2: Example SAR Modifications and Hypothesized Effects

ModificationTarget PropertyExpected Impact
Fluorophenyl → ChlorophenylLipophilicityIncreased membrane permeability
Oxadiazole → ThiadiazoleElectronic profileAltered binding affinity

Q. Q4. How can computational methods predict potential biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) for binding sites compatible with the compound’s oxadiazole and piperidine motifs .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors from oxadiazole, hydrophobic regions from fluorophenyl) .
  • Machine learning : Train models on existing bioactivity data of oxadiazole-containing compounds to predict novel targets .

Q. Q5. How should researchers address contradictory data in stability studies?

Answer:

  • Controlled degradation studies : Expose the compound to stressors (UV light, pH 3–9 buffers) and monitor degradation products via LC-MS .
  • Kinetic analysis : Calculate degradation rate constants (k) under different conditions to identify instability triggers (e.g., hydrolysis of the carboxamide group at pH > 8) .
  • Cross-validation : Compare stability profiles with structurally related compounds (e.g., analogs lacking the fluorophenyl group) to isolate contributing factors .

Q. Q6. What strategies resolve low solubility in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve dissolution .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for in situ activation .

Q. Q7. How can in vivo efficacy be evaluated preclinically?

Answer:

  • Pharmacokinetics : Administer in rodent models (IV/PO) to measure bioavailability, half-life, and tissue distribution via LC-MS/MS .
  • Disease models : Test in xenograft (cancer) or LPS-induced inflammation models, monitoring biomarkers (e.g., TNF-α, IL-6) .
  • Toxicity screening : Assess hepatic/renal function (ALT, creatinine) and hematological parameters .

Q. Key Challenges & Future Directions

  • Synthetic complexity : Improve atom economy via one-pot reactions or flow chemistry .
  • Target identification : Prioritize proteome-wide profiling (e.g., thermal shift assays) .
  • Data reproducibility : Standardize assay protocols across labs to reduce variability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。